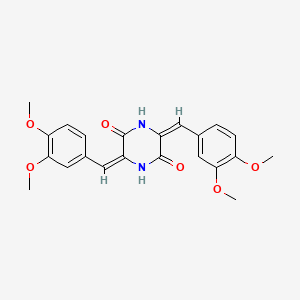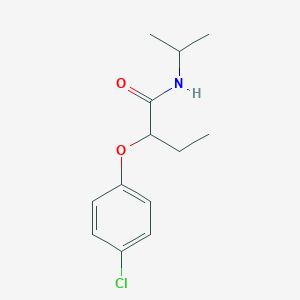
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile, also known as BE-3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of acrylonitrile derivatives and has been found to exhibit interesting biological and pharmacological properties.
作用机制
The exact mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex can then undergo various chemical reactions, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile has been found to have minimal toxicity towards mammalian cells, making it a safe tool for studying biological systems. It has also been found to be stable under physiological conditions, allowing for its use in live-cell imaging experiments.
实验室实验的优点和局限性
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile is its high selectivity and sensitivity towards metal ions, making it a valuable tool for studying their biological roles. However, one limitation is its relatively low quantum yield, which can limit its usefulness in certain applications.
未来方向
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile scaffold, with improved properties such as higher quantum yields and selectivity towards other metal ions. Another area of research is the use of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile as a tool for studying the role of metal ions in disease states, such as Alzheimer's disease and cancer. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile could be used in the development of new diagnostic tools for the detection of metal ion imbalances in biological systems.
合成方法
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile can be synthesized through a multi-step process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 3-bromo-4-ethoxyaniline with 2-(2-bromoethyl)benzimidazole in the presence of a base, followed by the reaction of the resulting intermediate with acrylonitrile. The final product can be purified through various techniques such as column chromatography and recrystallization.
科学研究应用
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their biological roles.
属性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-2-23-17-8-7-12(10-14(17)19)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,2H2,1H3,(H,21,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKZEZLUUQDGQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B5498017.png)
![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5498032.png)
![rel-(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5498037.png)
![4-[(3-methyl-2-pyridinyl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5498045.png)


![2-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5498068.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5498086.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5498103.png)
![N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5498111.png)
![(3R)-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-ol](/img/structure/B5498119.png)
